molecular formula C20H17ClFN3O2S B11394642 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

Cat. No.: B11394642
M. Wt: 417.9 g/mol
InChI Key: YJCMQJWUZIASLS-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a fluorobenzyl group, a methoxybenzyl group, and a sulfanyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors.

    Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the fluorobenzyl group is introduced using a suitable fluorobenzyl halide.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a similar nucleophilic substitution reaction.

    Introduction of the Sulfanyl Group: The sulfanyl group is attached using a thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

Uniqueness

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide is unique due to the presence of the methoxybenzyl group, which may impart specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C20H17ClFN3O2S

Molecular Weight

417.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3O2S/c1-27-16-8-4-13(5-9-16)10-23-19(26)18-17(21)11-24-20(25-18)28-12-14-2-6-15(22)7-3-14/h2-9,11H,10,12H2,1H3,(H,23,26)

InChI Key

YJCMQJWUZIASLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

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